molecular formula C7H8O2 B3255853 (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one CAS No. 26054-46-6

(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B3255853
CAS RN: 26054-46-6
M. Wt: 124.14 g/mol
InChI Key: RYBPGUMSFWGGLP-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one” is a chemical compound with the molecular formula C7H8O2 . It has an average mass of 124.137 Da and a monoisotopic mass of 124.052429 Da . It is also known by other names such as “(+)- (1R,5S)-2-Oxabicyclo [3.3.0]oct-6-en-3-one” and "(+)-3,3A,6,6A-TETRAHYDRO-2H-CYCLOPENTA(B)FURAN-2-ONE" .


Molecular Structure Analysis

The molecular structure of “(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one” consists of 7 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . It has 2 defined stereocentres .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one” include a molecular weight of 124.13700 . Its exact mass is 124.05200 . The compound has a polar surface area (PSA) of 26.30000 and a logP value of 0.87800 .

Scientific Research Applications

Synthesis of Chiral Building Blocks

(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one is used in synthesizing chiral building blocks like cyclopentenone derivatives. These building blocks have applications in various organic syntheses. The synthesis involves key allylsilane–allyl alcohol fragmentation pathways, highlighting its utility in generating synthetically useful chiral compounds (Al’mukhametov, Gimazetdinov, & Miftakhov, 2018).

Asymmetric Synthesis Processes

The compound is pivotal in the substrate-controlled asymmetric synthesis processes. For instance, its synthesis can be achieved through mercury-mediated free-radical methods and Baeyer-Villiger oxidation, demonstrating its role in creating enantiomerically pure compounds (Weinges & Schwarz, 1993).

Antibacterial and Phytotoxic Activities

A study reported the isolation of a new compound structurally related to (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one, which showed moderate antibacterial and phytotoxic activities. This suggests potential applications of such compounds in the development of new antibacterial agents or agrochemicals (Tchoukoua et al., 2017).

Hydroxymethylation and Cyclization Studies

Hydroxymethylation of related bicyclic allylsilane compounds, followed by reactions like Prins reaction, reveals the role of (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one in studying various organic reactions and mechanisms, which is essential for advancing synthetic methodologies in organic chemistry (Gimazetdinov et al., 2016).

properties

IUPAC Name

(3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBPGUMSFWGGLP-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1OC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1OC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00969663
Record name 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one

CAS RN

54483-22-6
Record name 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S)-(+)-2-Oxabicyclo[3.3.0]oct-6-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 2
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 3
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 4
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 5
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 6
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one

Citations

For This Compound
6
Citations
K Weinges, G Schwarz - Liebigs Ann. Chem, 1993 - hero.epa.gov
(R)-(-)-Carvone (1) was converted via straightforward reactions into 10-hydroxycarvone (4) which was cyclized to 5 via the mercury-mediated free-radical method. Periodate cleavage of …
Number of citations: 2 hero.epa.gov
K Weinges, G Schwarz - Liebigs Annalen der Chemie, 1993 - Wiley Online Library
Radical‐Type Cyclization of Dienes, VI. – Substrate‐Controlled Asymmetric Synthesis of (3aS,6aR)‐(+)‐3,3a,6,6a‐Tetrahydro‐2H‐cyclopenta[b]furan‐2‐one (R)‐(−)‐Carvone (1) was …
WP Bosman, JMM Smits, PT Beurskens… - … of crystallographic and …, 1992 - Springer
The title compound (see Fig. 1)(mp 134-135~ is one of the four stereoisomers of" GR-7," a synthetic germination stimulant for parasitic weed seeds (Johnson et al., 1976, 1981, …
Number of citations: 4 link.springer.com
JK Rugutt, FR Fronczek, HH Yarabe… - … Section C: Crystal …, 1999 - scripts.iucr.org
DL-3-[(2, 5-Dihydro-3-methyl-2-oxo-5-furyl) oxymethyl-ene]-3, 3 a, 6, 6a-tetrahydro-2H-cyclopenta [b] furan-2-one, CI3H1205, has relative configurations at the asymmetric C atoms of …
Number of citations: 2 scripts.iucr.org
AK Ghosh, BD Chapsal, GL Parham… - Journal of medicinal …, 2011 - ACS Publications
Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein–Ligand X-ray Crystal …
Number of citations: 38 pubs.acs.org
W Engel - Journal of Agricultural and Food Chemistry, 2001 - ACS Publications
The major in vivo metabolites of S-(+)- and R-(−)-carvone in a metabolism of ingestion correlated amounts (MICA) experiment were newly identified as α,4-dimethyl-5-oxo-3-cyclohexene…
Number of citations: 55 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.